An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)butane-1,2-diol
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenyl)butane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Methoxyphenyl)butane-1,2-diol. It is important to note that experimentally derived data for this specific compound is limited in publicly accessible literature. Therefore, this guide also incorporates data from closely related analogs and outlines the standard methodologies for empirical determination of these properties. All data should be critically evaluated in the context of its source (predicted vs. experimental) and its chemical analog.
Introduction and Chemical Identity
4-(4-Methoxyphenyl)butane-1,2-diol is a diol derivative of methoxy-substituted benzene. Its structure, characterized by a butane-1,2-diol chain attached to a 4-methoxyphenyl group, suggests potential applications in medicinal chemistry and materials science. The diol functionality provides sites for hydrogen bonding and potential for further chemical modification, while the methoxyphenyl group imparts aromatic character and influences the molecule's polarity and metabolic stability.
A closely related natural product is 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol (CAS 39115-22-5)[1][2]. While structurally similar, the presence of a hydroxyl group in place of a methoxy group on the aromatic ring in this analog will lead to differences in properties such as polarity, solubility, and hydrogen bonding capacity.
Chemical Structure:
Caption: Chemical structure of 4-(4-Methoxyphenyl)butane-1,2-diol.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties for 4-(4-Methoxyphenyl)butane-1,2-diol and its close analog.
| Property | 4-(4-Methoxyphenyl)butane-1,2-diol (Predicted/Inferred) | 4-(4-hydroxy-3-methoxyphenyl)butane-1,2-diol (Experimental/Predicted) |
| Molecular Formula | C11H16O3 | C11H16O4 |
| Molecular Weight | 196.24 g/mol | 212.24 g/mol [1] |
| CAS Number | Not available | 39115-22-5[1] |
| Appearance | Inferred to be a colorless to pale yellow liquid or low-melting solid | - |
| Density | - | 1.226 g/cm3 (Predicted)[1] |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water. | A suggested in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS/ddH2O for a 2 mg/mL solution[1]. |
| pKa | - | - |
| LogP | - | - |
Analytical Characterization: Methodologies and Expected Outcomes
Due to the lack of published experimental data for the title compound, this section outlines the standard analytical techniques that would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For 4-(4-Methoxyphenyl)butane-1,2-diol, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methine Protons: Two multiplets in the region of δ 3.5-4.5 ppm, corresponding to the two CH-OH groups of the diol.
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Methylene Protons: A multiplet corresponding to the CH2 group adjacent to the aromatic ring and another for the CH2 group in the butane chain.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to three protons.
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Hydroxyl Protons: Two broad singlets, the chemical shift of which would be dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.
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Diol Carbons: Two signals in the δ 60-80 ppm range for the carbons bearing the hydroxyl groups.
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Aliphatic Carbons: Signals for the other two carbons in the butane chain.
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Methoxy Carbon: A signal around δ 55 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass Spectrum:
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Molecular Ion Peak (M+): A peak at m/z 196.24, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Characteristic fragments would include the loss of water (M-18), the loss of a methoxy group (M-31), and cleavage of the butane chain. The benzylic fragment would also be a prominent peak.
Infrared (IR) Spectroscopy
IR spectroscopy would identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments that would be used to characterize 4-(4-Methoxyphenyl)butane-1,2-diol.
Protocol for NMR Sample Preparation and Analysis
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Sample Preparation:
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Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
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Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrument Setup:
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Data Acquisition:
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Acquire a ¹H NMR spectrum, typically with 16-32 scans.
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Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.
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Perform additional experiments like COSY and HSQC for complete structural assignment.
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Caption: Workflow for NMR analysis.
Protocol for High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation:
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Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
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Infusion:
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Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.
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Data Acquisition:
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Acquire the mass spectrum in positive or negative ion mode.
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Ensure the instrument is calibrated to provide high mass accuracy.
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Data Analysis:
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Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
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Potential Applications and Significance
Derivatives of 4-(4-Methoxyphenyl)butane have been investigated for various biological activities. The structural motifs present in 4-(4-Methoxyphenyl)butane-1,2-diol suggest that it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The diol functionality allows for the introduction of various pharmacophores, while the methoxyphenyl group can be involved in key binding interactions with biological targets.
